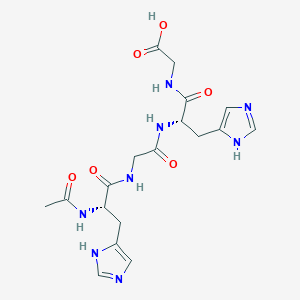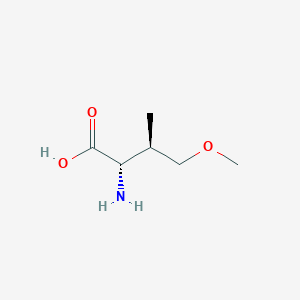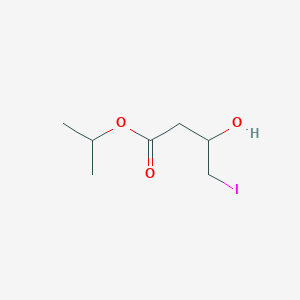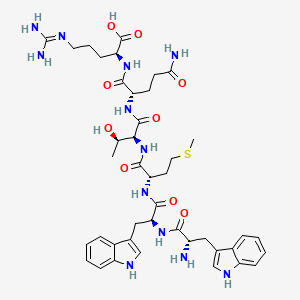
N-Acetyl-L-histidylglycyl-L-histidylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-histidylglycyl-L-histidylglycine is a synthetic peptide compound composed of four amino acids: N-acetyl-L-histidine, glycine, L-histidine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycyl-L-histidylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, N-acetyl-L-histidine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glycine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, L-histidine and glycine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the application.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-histidylglycyl-L-histidylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide into its constituent amino acids.
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the histidine residues.
Substitution: Substitution reactions may require specific reagents and catalysts, depending on the desired functional group.
Major Products Formed
Hydrolysis: The major products of hydrolysis are the individual amino acidsN-acetyl-L-histidine, glycine, L-histidine, and glycine.
Oxidation: Oxidation of histidine residues can lead to the formation of histidine derivatives such as 2-oxohistidine.
Substitution: The products of substitution reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Acetyl-L-histidylglycyl-L-histidylglycine has a wide range of scientific research applications, including:
Biochemistry: It can be used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: The compound may have potential therapeutic applications, such as in the development of peptide-based drugs or as a drug delivery system.
Materials Science: this compound can be used in the design of novel biomaterials with specific properties, such as biocompatibility and biodegradability.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-histidylglycyl-L-histidylglycine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved can vary depending on the context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide consisting of glycine, L-histidine, and L-lysine residues.
N-Acetyl-L-cysteine: An acetylated derivative of the amino acid L-cysteine, known for its antioxidant properties and use in mucolytic therapy.
Uniqueness
N-Acetyl-L-histidylglycyl-L-histidylglycine is unique due to its specific sequence of amino acids and the presence of two histidine residues. This unique structure may confer specific properties and interactions that are not observed in other similar compounds.
Propiedades
Número CAS |
791580-16-0 |
|---|---|
Fórmula molecular |
C18H24N8O6 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N8O6/c1-10(27)25-13(2-11-4-19-8-23-11)17(31)21-6-15(28)26-14(3-12-5-20-9-24-12)18(32)22-7-16(29)30/h4-5,8-9,13-14H,2-3,6-7H2,1H3,(H,19,23)(H,20,24)(H,21,31)(H,22,32)(H,25,27)(H,26,28)(H,29,30)/t13-,14-/m0/s1 |
Clave InChI |
SFUMWNQPXJNLRW-KBPBESRZSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)



![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)

